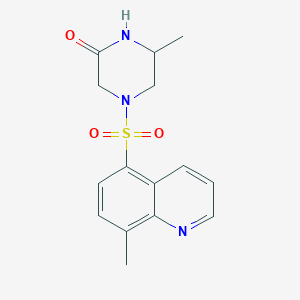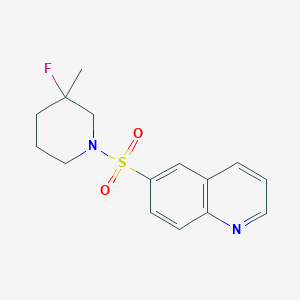
6-(3-Fluoro-3-methylpiperidin-1-yl)sulfonylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Fluoro-3-methylpiperidin-1-yl)sulfonylquinoline is a complex organic compound that features a quinoline core structure substituted with a sulfonyl group and a 3-fluoro-3-methylpiperidin-1-yl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluoro-3-methylpiperidin-1-yl)sulfonylquinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a sulfonyl chloride. The 3-fluoro-3-methylpiperidin-1-yl group is then introduced via a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, and the reactions are typically carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .
化学反応の分析
Types of Reactions
6-(3-Fluoro-3-methylpiperidin-1-yl)sulfonylquinoline can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atom in the piperidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
6-(3-Fluoro-3-methylpiperidin-1-yl)sulfonylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
作用機序
The mechanism of action of 6-(3-Fluoro-3-methylpiperidin-1-yl)sulfonylquinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity. The sulfonyl group is known to enhance binding affinity through hydrogen bonding and electrostatic interactions. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells .
類似化合物との比較
Similar Compounds
(3-Fluoro-1-methylpiperidin-3-yl)methanol: Similar piperidine ring but lacks the quinoline core.
N-Fluoropyridinium triflate: Contains a fluorine atom but differs significantly in structure and properties
Uniqueness
6-(3-Fluoro-3-methylpiperidin-1-yl)sulfonylquinoline is unique due to its combination of a quinoline core with a sulfonyl group and a fluorinated piperidine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
6-(3-fluoro-3-methylpiperidin-1-yl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2S/c1-15(16)7-3-9-18(11-15)21(19,20)13-5-6-14-12(10-13)4-2-8-17-14/h2,4-6,8,10H,3,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIDDTPKXQGZDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-Dimethyl-6-[(2-methyl-6-propan-2-ylanilino)methyl]pyrimidine-2,4-dione](/img/structure/B7414535.png)
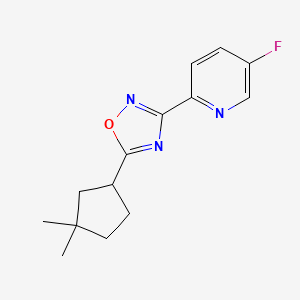
![4-[[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine](/img/structure/B7414547.png)
![N-[2,2,2-trifluoro-1-(1-methylpyrazol-4-yl)ethyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7414553.png)
![4-[2-(Difluoromethyl)quinazolin-4-yl]-3-(2-methylpropyl)piperazin-2-one](/img/structure/B7414557.png)
![1-(5-Methyl-1,2-oxazol-3-yl)-3-[(1-phenyltriazol-4-yl)methyl]urea](/img/structure/B7414559.png)
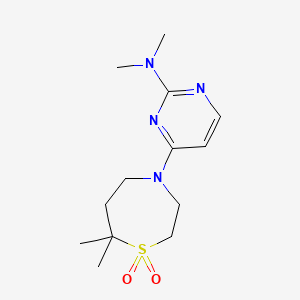
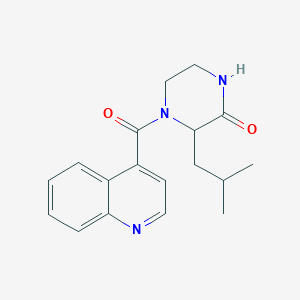

![2-(4-Ethoxypyridin-3-yl)sulfonyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B7414591.png)

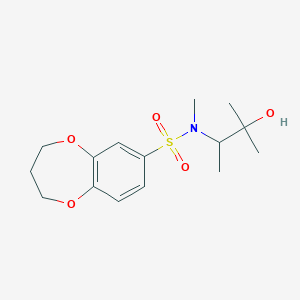
![8-[(3-Fluoro-3-methylpiperidin-1-yl)sulfonylmethyl]quinoline](/img/structure/B7414619.png)
